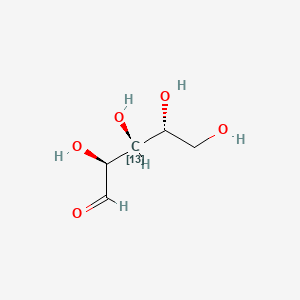

D-Arabinose-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i5+1 |

InChI Key |

PYMYPHUHKUWMLA-OKSNJWAESA-N |

Isomeric SMILES |

C([C@H]([13C@H]([C@@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of D-Arabinose-¹³C

This technical guide provides a comprehensive overview of the physical properties of D-Arabinose-¹³C, tailored for researchers, scientists, and professionals in drug development. This document details the physicochemical characteristics, the experimental protocols for their determination, and relevant metabolic pathways.

Core Physical and Chemical Properties

D-Arabinose-¹³C is a stable isotope-labeled version of the naturally occurring monosaccharide D-Arabinose. The incorporation of a ¹³C isotope makes it a valuable tool in metabolic research and biomolecular NMR studies.[1][2] Its physical properties are largely similar to the unlabeled compound, with minor differences in molecular weight. The specific properties can vary depending on the position and number of ¹³C labels.

Data Presentation: Physical Properties of D-Arabinose-¹³C Isotopologues

The following table summarizes the key physical properties for the most common isotopologues of D-Arabinose-¹³C.

| Property | D-Arabinose-1-¹³C | D-Arabinose-¹³C₅ | Unlabeled D-Arabinose |

| Appearance | White to off-white solid/powder.[3] | Powder. | White crystalline powder. |

| Molecular Formula | ¹³CC₄H₁₀O₅ | ¹³C₅H₁₀O₅ | C₅H₁₀O₅ |

| Molecular Weight | 151.12 g/mol . | 155.09 g/mol . | 150.13 g/mol . |

| Melting Point | 163-165 °C. | Not specified | 152-160 °C. |

| Boiling Point | Not specified | Not specified | 333.2±42.0 °C (at 760 mmHg). |

| Solubility | Slightly soluble in water. | Not specified | Readily soluble in water. |

| Optical Rotation | [α]20/D −103° (c = 4 in H₂O). | Not specified | Not specified |

| CAS Number | 70849-23-9. | Not specified | 10323-20-3. |

Experimental Protocols

The determination of the physical properties of carbohydrates like D-Arabinose-¹³C involves a range of analytical techniques.

Melting Point Determination

The melting point is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC), which measures the heat flow required to raise the sample's temperature.

Solubility Assessment

Solubility is determined by adding a solute to a solvent until saturation is reached. For carbohydrates, thermogravimetric methods can be employed where a saturated solution is prepared at a specific temperature, and a known volume is evaporated to determine the mass of the dissolved solid. Monosaccharides are generally crystalline solids that are quite soluble in water due to the presence of multiple hydroxyl groups that can form hydrogen bonds.

Optical Rotation Measurement

Optical rotation, a key characteristic of chiral molecules, is measured using a polarimeter. A solution of the compound is placed in the polarimeter, and the angle to which it rotates plane-polarized light is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.

Chromatographic and Spectroscopic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the separation, identification, and structural elucidation of carbohydrates. ¹³C-NMR is particularly useful for confirming the position of the isotopic label in D-Arabinose-¹³C.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a carbohydrate standard like D-Arabinose-¹³C.

References

An In-depth Technical Guide to D-Arabinose-¹³C: Chemical Structure, Formula, and Applications in Metabolic Research

This technical guide provides a comprehensive overview of ¹³C-labeled D-arabinose, a critical tool for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and applications in metabolic flux analysis, offering in-depth experimental protocols and data presentation.

Chemical Structure and Formula of D-Arabinose-¹³C Isotopomers

D-Arabinose is a five-carbon aldose sugar. The introduction of a stable carbon-13 (¹³C) isotope at specific positions in its backbone creates a powerful tracer for metabolic studies. The general chemical formula for D-arabinose is C₅H₁₀O₅. For its ¹³C isotopomers, the formula is represented with the specific labeled carbon. For instance, D-arabinose labeled at the first carbon is denoted as [1-¹³C]D-arabinose, with a formula of ¹³CC₄H₁₀O₅. Uniformly labeled D-arabinose, where all five carbon atoms are ¹³C, is represented as [U-¹³C₅]D-arabinose, with the formula ¹³C₅H₁₀O₅.

The chemical structure of D-arabinose can exist in both a linear aldehyde form and cyclic furanose and pyranose forms. The ¹³C label does not alter the fundamental chemical structure or stereochemistry of the molecule.

Quantitative Data of D-Arabinose-¹³C Isotopomers

The following table summarizes key quantitative data for commercially available D-Arabinose-¹³C isotopomers, facilitating easy comparison for experimental design.

| Property | D-Arabinose-1-¹³C | D-Arabinose-¹³C₅ | D-Arabinose-2-¹³C | D-Arabinose-5-¹³C |

| Molecular Formula | ¹³CC₄H₁₀O₅[1][2] | ¹³C₅H₁₀O₅[3] | ¹³CC₄H₁₀O₅ | ¹³CC₄H₁₀O₅ |

| Molecular Weight | 151.12 g/mol [1][4] | 155.09 g/mol | 151.12 g/mol | 151.12 g/mol |

| Exact Mass | 151.05617825 Da | 155.06959759 Da | Not specified | Not specified |

| CAS Number | 70849-23-9 | Not specified | 101615-87-6 | Not specified |

| Isotopic Purity | ≥99 atom % ¹³C | ≥99 atom % ¹³C | Not specified | Not specified |

| Chemical Purity | ≥98% | ≥98% (CP) | Not specified | Not specified |

| Melting Point | 163-165 °C | Not specified | Not specified | Not specified |

| Optical Activity | [α]20/D −103°, c = 4 in H₂O | Not specified | Not specified | Not specified |

| Physical Form | Solid | Powder | Not specified | Not specified |

| SMILES String | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--[¹³CH]=O | O[13C@H]1--INVALID-LINK----INVALID-LINK--O[13CH2][13C@H]1O | Not specified | Not specified |

| InChI Key | PYMYPHUHKUWMLA-PVQXRQKHSA-N | SRBFZHDQGSBBOR-HCEMOIHRSA-N | Not specified | Not specified |

Synthesis of D-Arabinose-¹³C

The synthesis of ¹³C-labeled monosaccharides often involves chain extension of a smaller aldose. The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom. This method can be adapted to introduce a ¹³C label at the C1 position by using a ¹³C-labeled cyanide source.

General Protocol for Kiliani-Fischer Synthesis of [1-¹³C]D-Arabinose from D-Erythrose

This protocol outlines the general steps for synthesizing [1-¹³C]D-arabinose starting from D-erythrose using a ¹³C-labeled cyanide.

Step 1: Cyanohydrin Formation

-

Dissolve D-erythrose in water.

-

Add a solution of sodium [¹³C]cyanide (Na¹³CN) to the D-erythrose solution. The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde group of D-erythrose.

-

This reaction forms a mixture of two diastereomeric cyanohydrins, as a new chiral center is created at C2.

Step 2: Hydrolysis to Aldonic Acids

-

Heat the cyanohydrin mixture in water. This hydrolyzes the nitrile group (-CN) to a carboxylic acid group (-COOH), forming a mixture of [1-¹³C]D-arabinonic acid and [1-¹³C]D-ribonic acid.

Step 3: Lactonization

-

Acidify the solution to promote the intramolecular esterification of the aldonic acids to form the corresponding γ-lactones.

Step 4: Separation of Diastereomers

-

The diastereomeric lactones can be separated using techniques such as fractional crystallization or chromatography.

Step 5: Reduction to Aldoses

-

Reduce the separated [1-¹³C]D-arabinonolactone with a reducing agent, such as sodium amalgam or, in a more modern approach, catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd/BaSO₄). This reduces the lactone to the corresponding aldehyde, yielding [1-¹³C]D-arabinose.

Experimental Protocols for Metabolic Flux Analysis using D-Arabinose-¹³C

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a powerful technique to quantify the rates of metabolic reactions within a cell. D-Arabinose-¹³C can be used as a tracer to probe pentose metabolism and its connections to central carbon pathways.

Cell Culture and ¹³C-Labeling

-

Culture Medium Preparation: Prepare a defined minimal medium with a known concentration of the ¹³C-labeled D-arabinose as the sole carbon source or in combination with other carbon sources.

-

Inoculation and Growth: Inoculate the medium with the cells of interest (e.g., E. coli, yeast, or mammalian cells) and culture under controlled conditions (temperature, aeration, pH) to achieve a metabolic and isotopic steady state.

-

Cell Harvesting: Harvest the cells during the exponential growth phase by rapid centrifugation at a low temperature to quench metabolic activity.

-

Washing: Wash the cell pellet with a cold saline solution to remove any residual labeled medium.

Sample Preparation for GC-MS and NMR Analysis

4.2.1. Metabolite Extraction

-

Quench the metabolism of the washed cell pellet by adding a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Lyse the cells using methods such as sonication or bead beating.

-

Centrifuge the lysate to separate the soluble metabolites from the cell debris and protein pellet.

-

Collect the supernatant containing the intracellular metabolites.

4.2.2. Protein Hydrolysis for Amino Acid Analysis

-

Wash the protein pellet from the previous step with the extraction solvent to remove any remaining soluble metabolites.

-

Hydrolyze the protein pellet by adding 6 M HCl and incubating at approximately 110°C for 24 hours. This breaks down the proteins into their constituent amino acids.

-

Remove the HCl by evaporation under a stream of nitrogen gas.

-

Resuspend the dried amino acid hydrolysate in a suitable solvent for derivatization.

GC-MS Analysis of ¹³C-Labeled Metabolites

4.3.1. Derivatization

-

Dry the metabolite extracts and amino acid hydrolysates.

-

Derivatize the samples to increase their volatility for gas chromatography. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

4.3.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Column: Use a capillary column suitable for separating derivatized sugars and amino acids (e.g., a DB-5ms or equivalent).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode.

-

Oven Program: Use a temperature gradient to separate the metabolites. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

-

-

Mass Spectrometer:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Acquire data in full scan mode to identify all metabolites and in Selected Ion Monitoring (SIM) mode for accurate quantification of the mass isotopomer distributions of target metabolites.

-

NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites

4.4.1. Sample Preparation

-

Dry the metabolite extract.

-

Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Transfer the solution to a 5 mm NMR tube. A sample volume of 0.5-0.6 mL is typically required.

4.4.2. NMR Acquisition Parameters

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹³C NMR Spectra:

-

Pulse Program: A standard ¹³C observe pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.

-

Acquisition Time (AQ): Typically around 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 times the longest T₁ relaxation time of the carbons of interest is needed for quantitative analysis. For qualitative analysis, a shorter delay can be used.

-

Number of Scans (NS): A large number of scans is usually required to achieve a good signal-to-noise ratio for ¹³C, which can range from hundreds to thousands depending on the sample concentration.

-

-

2D NMR Spectra: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to resolve overlapping signals and aid in the assignment of ¹³C resonances by correlating them to their attached protons.

Signaling Pathways and Metabolic Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic fate of D-arabinose in different biological systems.

D-Arabinose Metabolism in Escherichia coli

In E. coli, D-arabinose can be metabolized via enzymes of the L-fucose pathway.

Eukaryotic Biosynthesis of D-Arabinose from D-Glucose

In eukaryotes, D-arabinose is synthesized from D-glucose through the pentose phosphate pathway.

Integration of D-Arabinose into the Pentose Phosphate Pathway

This diagram illustrates how exogenously supplied D-arabinose can enter and be metabolized through the pentose phosphate pathway.

Applications in Drug Development

The use of D-Arabinose-¹³C extends to drug development by enabling:

-

Target Identification and Validation: Tracing the metabolic fate of D-arabinose in pathogenic organisms can help identify unique metabolic pathways that can be targeted for drug development.

-

Mechanism of Action Studies: Understanding how a drug candidate alters the metabolism of D-arabinose and related pathways can provide insights into its mechanism of action.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: While less common for sugars, stable isotope labeling can be used in PK/PD studies to trace the absorption, distribution, metabolism, and excretion of compounds.

This guide provides a foundational understanding of D-Arabinose-¹³C and its application in advanced research. The detailed protocols and data serve as a valuable resource for designing and executing robust metabolic studies.

References

Navigating Metabolic Pathways: A Technical Guide to the Isotopic Purity of D-Arabinose-¹³C

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is fundamental to elucidating metabolic pathways and understanding drug metabolism. D-Arabinose-¹³C, a key tracer molecule, offers a window into the intricate network of carbohydrate metabolism. The precision of such metabolic studies, however, is intrinsically linked to the isotopic purity of the labeled substrate. This technical guide provides an in-depth exploration of the synthesis, analysis, and application of D-Arabinose-¹³C, with a focus on ensuring the integrity of metabolic research.

This guide will delve into the critical aspects of utilizing D-Arabinose-¹³C in metabolic studies, offering detailed experimental protocols, data presentation standards, and visual workflows to aid in experimental design and execution.

The Significance of Isotopic Purity in Metabolic Research

In metabolic flux analysis (MFA), the distribution of ¹³C atoms from a labeled substrate through various metabolic intermediates is meticulously tracked. The isotopic purity of the starting material, in this case, D-Arabinose-¹³C, is a critical parameter. High isotopic purity ensures that the observed labeling patterns are a true reflection of metabolic activity and not skewed by the presence of unlabeled (¹²C) or partially labeled molecules. Commercially available D-Arabinose-¹³C typically boasts high isotopic purity, often exceeding 98-99 atom % ¹³C.[1][2][3] This high enrichment is crucial for minimizing background noise and enhancing the sensitivity of detection in downstream analyses.

Synthesis and Commercial Availability of D-Arabinose-¹³C

The synthesis of ¹³C-labeled carbohydrates is a complex process that often involves a combination of chemical and enzymatic methods.[4] While specific synthetic routes are often proprietary, general approaches may include starting with a smaller ¹³C-labeled precursor and building the arabinose backbone, or utilizing enzymatic pathways to interconvert more readily available ¹³C-labeled sugars, such as D-glucose, into D-arabinose. The purification of the final product is a critical step to ensure high chemical and isotopic purity.

Several commercial suppliers provide D-Arabinose-¹³C with varying labeling patterns (e.g., D-Arabinose-1-¹³C, D-Arabinose-U-¹³C₅) and specified isotopic purities. Researchers should carefully consider the labeling pattern that will be most informative for their specific metabolic pathway of interest.

Quantitative Analysis of Isotopic Purity

The verification of isotopic purity is paramount before initiating metabolic studies. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isotopic Purity Determination by NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of ¹³C-labeled compounds. By analyzing the ¹³C NMR spectrum, the relative abundance of ¹³C at specific atomic positions can be quantified.

Experimental Protocol: ¹³C NMR Analysis of D-Arabinose-¹³C

-

Sample Preparation:

-

Dissolve 10-50 mg of D-Arabinose-¹³C in a suitable deuterated solvent, such as deuterium oxide (D₂O). The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Filter the sample through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Add an internal standard, such as DSS or TSP for aqueous samples, for chemical shift referencing if required.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Employ proton decoupling to simplify the spectrum and improve sensitivity.

-

-

Data Processing and Analysis:

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals corresponding to the ¹³C-labeled and any residual ¹²C carbons.

-

The isotopic purity is calculated as the ratio of the integral of the ¹³C signal to the sum of the integrals of the ¹³C and ¹²C signals for a specific carbon position. For uniformly labeled arabinose, this analysis is performed for all carbon positions.

-

Isotopic Purity Determination by Mass Spectrometry

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a highly sensitive method for determining the isotopic distribution of a labeled compound. This technique separates molecules based on their mass-to-charge ratio, allowing for the differentiation of isotopologues.

Experimental Protocol: GC-MS Analysis of D-Arabinose-¹³C

-

Derivatization: Carbohydrates are not sufficiently volatile for direct GC analysis and require derivatization. A common method is silylation.

-

Dry the D-Arabinose-¹³C sample thoroughly.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a pyridine solvent.

-

Heat the mixture at 60-70°C for at least 30 minutes to ensure complete derivatization.

-

-

GC-MS Sample Preparation:

-

Dilute the derivatized sample in an appropriate solvent (e.g., hexane).

-

Transfer the sample to a GC-MS autosampler vial.

-

-

GC-MS Data Acquisition:

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

-

Use a temperature gradient to separate the derivatized arabinose from any impurities.

-

Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range that includes the expected molecular ions of the derivatized labeled and unlabeled arabinose.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized arabinose.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the different mass isotopologues.

-

Correct for the natural abundance of ¹³C in the derivatizing agent and the unlabeled arabinose to calculate the isotopic enrichment of the D-Arabinose-¹³C.

-

Data Presentation: A Comparative Overview

For clarity and comparative purposes, all quantitative data regarding the isotopic purity of D-Arabinose-¹³C should be summarized in a structured format.

| Parameter | D-Arabinose-1-¹³C | D-Arabinose-U-¹³C₅ | Reference |

| Stated Isotopic Purity | 99 atom % ¹³C | 99 atom % ¹³C | |

| Analytical Method | Not specified by all vendors | Not specified by all vendors | |

| Chemical Purity | ≥98% | ≥98% |

Metabolic Fate of D-Arabinose: Key Pathways

Once introduced into a biological system, D-arabinose can enter central carbon metabolism. In many eukaryotes, D-arabinose metabolism can proceed through the pentose phosphate pathway (PPP). The labeled carbon atoms from D-Arabinose-¹³C can be traced through various intermediates of the PPP and subsequently into glycolysis, the TCA cycle, and biosynthetic pathways for amino acids, nucleotides, and lipids.

A proposed pathway in some eukaryotes involves the conversion of D-glucose to D-arabinose, implicating both the oxidative and non-oxidative branches of the pentose phosphate pathway. Understanding these pathways is crucial for designing informative tracer experiments with D-Arabinose-¹³C.

Visualizing Experimental Workflows and Pathways

To facilitate a clear understanding of the experimental processes and metabolic pathways, visual representations are indispensable. The following diagrams, created using the DOT language, illustrate key workflows and relationships.

Caption: Experimental workflow for a metabolic study using D-Arabinose-¹³C.

Caption: Analytical workflow for isotopic purity determination of D-Arabinose-¹³C.

Caption: Simplified metabolic fate of D-Arabinose-¹³C.

Conclusion

The fidelity of metabolic research hinges on the quality of the tools employed. For studies utilizing D-Arabinose-¹³C, a thorough understanding and verification of its isotopic purity are not merely preliminary steps but foundational to the integrity of the experimental data. By adhering to rigorous analytical protocols for purity assessment and employing a well-designed experimental workflow, researchers can confidently navigate the complexities of metabolic pathways and generate robust, reproducible results. This guide serves as a resource for scientists and professionals in the field, empowering them to harness the full potential of stable isotope tracers in their pursuit of scientific discovery.

References

- 1. D-Arabinose (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-715-1 [isotope.com]

- 2. D-Arabinose-1-13C 99 atom % 13C | 70849-23-9 [sigmaaldrich.com]

- 3. D-Arabinose (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to D-Arabinose-13C in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Arabinose-13C, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its commercial availability, key specifications, and applications, with a focus on experimental protocols and relevant biological pathways.

Commercial Availability and Specifications of this compound

This compound is available from several commercial suppliers, each offering various isotopic labeling patterns and purity levels. The choice of supplier and specific product often depends on the experimental requirements, such as the desired labeled positions and the analytical method to be used. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | Isotopic Purity | Chemical Purity | Molecular Weight ( g/mol ) | Labeling |

| Sigma-Aldrich | D-Arabinose-1-13C | 99 atom % 13C | ≥98% (CP) | 151.12 | 1-13C |

| D-Arabinose-13C5 | ≥99% 13C | ≥98% (CP) | 155.09 | Uniformly labeled | |

| Cambridge Isotope Laboratories, Inc. | D-Arabinose (1-¹³C, 99%) | 99% | 98% | 151.12 | 1-13C |

| MedchemExpress | This compound | Not specified | Not specified | Not specified | Not specified |

| Alfa Chemistry | D-Arabinose-4,5-13C2 | Not specified | Not specified | Not specified | 4,5-13C2 |

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are invaluable tools in metabolic research and pharmaceutical development.[1] Their primary applications include:

-

Metabolic Flux Analysis (MFA): Tracing the flow of carbon atoms through metabolic pathways to understand cellular metabolism in normal and diseased states.

-

Biomolecular NMR: Studying the structure and dynamics of biomolecules by incorporating 13C labels.[2][3]

-

Tracer in Mass Spectrometry: Acting as an internal standard for the accurate quantification of metabolites in complex biological samples.[2][3]

-

Drug Development: Investigating the mechanism of action of drugs, identifying biomarkers, and validating drug targets by observing changes in metabolic pathways.

Experimental Protocols: Metabolic Labeling with this compound

The following are generalized protocols for metabolic labeling experiments using this compound, which can be adapted for specific cell types and research questions. These protocols are based on established methods for 13C tracer analysis.

Cell Culture and Labeling

This protocol outlines the steps for labeling adherent mammalian cells with this compound.

Materials:

-

Adherent mammalian cells of interest

-

Complete culture medium

-

Culture medium lacking D-Arabinose (or with D-Arabinose to be replaced)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution (e.g., 60% methanol in water, -80°C)

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Pre-incubation: One hour before labeling, replace the culture medium with fresh, pre-warmed medium.

-

Labeling: To initiate the experiment, replace the medium with a medium containing this compound at the desired concentration. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells.

-

Metabolism Quenching: To stop metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add ice-cold quenching solution to the cells.

-

Cell Harvesting: Scrape the cells in the quenching solution and collect the cell suspension. This suspension can then be used for metabolite extraction.

Metabolite Extraction

Procedure:

-

Lysis: Subject the cell suspension from the previous step to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

-

Phase Separation: Add a solvent mixture for phase separation, typically methanol, chloroform, and water, to separate polar metabolites (aqueous phase) from lipids (organic phase).

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the phases.

-

Sample Collection: Carefully collect the aqueous phase containing the polar metabolites.

-

Drying: Dry the collected aqueous phase using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extracts can be stored at -80°C until analysis.

Analysis by Mass Spectrometry (GC-MS or LC-MS)

The dried metabolite extracts can be derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or reconstituted in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine the incorporation of 13C into various metabolites.

Signaling Pathway: D-Arabinose and the ACSS2-PPARγ/TFEB-CRTC1 Axis

Recent research has shown that D-arabinose can exert biological effects by modulating specific signaling pathways. One such pathway involves the activation of the ACSS2-PPARγ/TFEB-CRTC1 axis, which has been implicated in antidepressant-like effects. D-arabinose activates this pathway through the lysosomal AXIN-LKB1-AMPK pathway, leading to the transcription of CRTC1.

References

A Technical Guide to D-Arabinose-13C in Research: Pricing, Availability, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pricing, availability, and experimental applications of D-Arabinose labeled with Carbon-13 (D-Arabinose-13C). This stable isotope-labeled sugar is a valuable tool for researchers studying metabolic pathways, particularly the pentose phosphate pathway (PPP), and for professionals in drug development investigating metabolic flux. This document offers a comprehensive resource, including supplier and cost information, detailed experimental protocols, and visualizations of relevant metabolic pathways.

This compound: Price and Availability

The availability and pricing of this compound can vary depending on the specific isotopic labeling pattern and the supplier. The most common commercially available forms are D-Arabinose-1-13C (labeled at the C1 position) and D-Arabinose-U-13C5 (uniformly labeled with 13C at all five carbon positions). Below is a summary of pricing and availability from major suppliers. Please note that prices are subject to change and it is recommended to request a formal quote from the suppliers for the most up-to-date information.

| Supplier | Product Name | Catalog Number | Quantity | Price (USD) | Availability |

| Sigma-Aldrich | D-Arabinose-1-13C | 415537 | - | Contact for Pricing | In Stock |

| D-Arabinose-13C5 | 763802 | - | Contact for Pricing | In Stock | |

| Cambridge Isotope Laboratories, Inc. | D-Arabinose (1-13C, 99%) | CLM-715-0.25G | 250 mg | $225.00 | In Stock[1] |

| D-Arabinose (1-13C, 99%) | CLM-715-0.5G | 500 mg | $364.00 | In Stock[1] | |

| D-Arabinose (1-13C, 99%) | CLM-715-1G | 1 g | $637.00 | In Stock[1][2] | |

| D-Arabinose (U-13C5, 99%) | CLM-8477-0.1G | 100 mg | - | Contact for Pricing | |

| Eurisotop (a subsidiary of CIL) | D-ARABINOSE (1-13C, 99%) | CLM-715-0.25 | 250 mg | €225.00 | In Stock[3] |

| D-ARABINOSE (1-13C, 99%) | CLM-715-0.5 | 500 mg | €364.00 | In Stock | |

| D-ARABINOSE (1-13C, 99%) | CLM-715-1 | 1 g | €637.00 | In Stock | |

| D-ARABINOSE (U-13C5, 99%) | CLM-8477-0.1 | 100 mg | €364.00 | In Stock | |

| D-ARABINOSE (U-13C5, 99%) | CLM-8477-0.25 | 250 mg | €650.00 | In Stock | |

| MedchemExpress | This compound | HY-N0059S | - | Contact for Pricing | In Stock |

Experimental Protocols: Metabolic Flux Analysis using this compound

The primary application of this compound is in metabolic flux analysis (MFA) to trace the flow of carbon atoms through various metabolic pathways. The following is a generalized protocol for a steady-state 13C labeling experiment in cell culture, which can be adapted for this compound.

Objective:

To quantify the metabolic flux through the pentose phosphate pathway and connected metabolic routes by tracing the incorporation of 13C from D-Arabinose.

Materials:

-

This compound (e.g., D-Arabinose-1-13C or D-Arabinose-U-13C5)

-

Cell line of interest

-

Cell culture medium deficient in unlabeled arabinose

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), sterile

-

Extraction solvent (e.g., ice-cold 80% methanol)

-

Cell scrapers

-

Microcentrifuge tubes

-

Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))

Methodology:

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) at a density that allows them to reach approximately 80% confluency at the time of harvest.

-

Culture cells under standard conditions (e.g., 37°C, 5% CO2) in their regular growth medium.

-

-

Preparation of 13C-Labeling Medium:

-

Prepare the base cell culture medium without unlabeled arabinose.

-

Dissolve the this compound in a small amount of sterile water and add it to the base medium to the desired final concentration.

-

Supplement the medium with 10% dFBS and other necessary components.

-

Sterilize the complete labeling medium by filtration through a 0.22 µm filter.

-

-

Isotopic Labeling:

-

When cells reach the desired confluency, aspirate the standard growth medium.

-

Wash the cells once with sterile PBS to remove any residual unlabeled metabolites.

-

Add the pre-warmed 13C-labeling medium to the cells.

-

Incubate the cells for a predetermined period to allow for the incorporation of the 13C label and to reach an isotopic steady state. This duration can range from a few hours to over 24 hours, depending on the metabolic pathways and cell type being studied. A time-course experiment is recommended to determine the optimal labeling time.

-

-

Metabolite Extraction:

-

To quench metabolic activity rapidly, place the culture vessels on ice.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to the cells.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.

-

Collect the supernatant containing the polar metabolites into a new tube.

-

-

Sample Analysis:

-

Dry the metabolite extracts using a vacuum concentrator.

-

The dried extracts can then be derivatized, if necessary, for analysis by GC-MS or resuspended in an appropriate solvent for LC-MS analysis.

-

The mass isotopomer distributions of key metabolites are determined to trace the path of the 13C label from D-arabinose.

-

Visualization of Metabolic Pathways

The following diagrams illustrate the catabolic pathway of arabinose and a general workflow for metabolic flux analysis.

The use of this compound in metabolic research provides a powerful method for elucidating the complexities of cellular metabolism. By carefully selecting the appropriate labeled substrate and following robust experimental protocols, researchers can gain valuable insights into the regulation and dysregulation of metabolic pathways in various biological systems. This knowledge is crucial for advancing our understanding of diseases and for the development of novel therapeutic strategies.

References

Applications of D-Arabinose-¹³C as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. D-Arabinose, a five-carbon sugar, when labeled with Carbon-13 (¹³C), serves as a powerful metabolic tracer to investigate the intricacies of pentose metabolism and its connections to central carbon pathways. This technical guide provides a comprehensive overview of the applications of D-Arabinose-¹³C, focusing on its use in metabolic flux analysis (MFA), complete with experimental protocols, quantitative data presentation, and detailed visualizations of relevant pathways and workflows.

The primary application of labeled arabinose has been to probe the Pentose Phosphate Pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis. By tracing the journey of the ¹³C label from D-arabinose through various metabolic intermediates, researchers can gain quantitative insights into the activity of this and connected pathways under different physiological or pathological conditions.

Core Applications and Metabolic Pathways

D-Arabinose-¹³C is primarily utilized to trace carbon flow through the Pentose Phosphate Pathway and connected metabolic routes. In many organisms, D-arabinose can be metabolized into intermediates of the PPP, such as D-ribulose-5-phosphate or D-xylulose-5-phosphate, following isomerization and phosphorylation.

A key area of investigation has been the study of L-arabinose metabolism in yeasts, where L-[2-¹³C]arabinose is metabolized to D-[2-¹³C]xylulose-5-phosphate, which then enters the PPP.[1] This has provided valuable insights into cofactor regeneration and carbon recycling. While this guide focuses on D-Arabinose, the principles and analytical techniques are largely transferable.

In bacteria such as Escherichia coli, a pathway for D-arabinose catabolism has been identified where D-arabinose is converted to D-ribulose and then to D-ribulose-1-phosphate, which is subsequently cleaved into dihydroxyacetone phosphate (an intermediate of glycolysis) and glycolaldehyde.[2] The use of D-Arabinose-¹³C in such systems can quantify the flux through this specific pathway and its contribution to central carbon metabolism.

Signaling and Metabolic Pathways

The metabolism of D-Arabinose-¹³C allows for the detailed mapping of carbon transitions within the central carbon metabolism. The primary pathway of interest is the Pentose Phosphate Pathway.

Data Presentation

Quantitative data from D-Arabinose-¹³C tracing experiments are crucial for determining metabolic fluxes. The data is typically presented as fractional enrichment of ¹³C in downstream metabolites.

Table 1: Time Course of ¹³C Fractional Enrichment in Metabolites from L-[2-¹³C]arabinose Metabolism in P. guilliermondii

| Time (min) | Arabitol (%) | Xylitol (%) | Ribitol (%) | Trehalose (%) |

| 0 | 1.1 | 1.1 | 1.1 | 1.1 |

| 5 | 10.2 | 25.3 | 15.1 | 8.7 |

| 9 | 15.8 | 35.1 | 22.4 | 12.5 |

| 19 | 28.4 | 48.9 | 35.7 | 20.1 |

| 39 | 45.6 | 65.2 | 50.3 | 32.4 |

Data adapted from a study on L-arabinose metabolism, demonstrating the type of quantitative data obtainable.

Experimental Protocols

Detailed methodologies are essential for reproducible metabolic tracer experiments. The following are generalized protocols for key experiments involving D-Arabinose-¹³C.

Experimental Workflow for ¹³C Metabolic Flux Analysis

A typical workflow for a ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.

References

The Unconventional Tracer: A Technical Guide to D-Arabinose-¹³C in Pentose Phosphate Pathway Analysis

For Immediate Release

[City, State] – In the intricate world of cellular metabolism, the Pentose Phosphate Pathway (PPP) stands as a critical hub for nucleotide synthesis, redox balance, and anabolic processes. Traditionally, researchers have relied on ¹³C-labeled glucose to trace and quantify the flux through this vital pathway. However, a less conventional tracer, D-Arabinose-¹³C, is emerging as a powerful tool offering unique insights into PPP dynamics. This technical guide provides an in-depth exploration of the role of D-Arabinose-¹³C in PPP analysis for researchers, scientists, and drug development professionals.

Introduction: Beyond Glucose, a New Perspective on the PPP

The Pentose Phosphate Pathway is a cornerstone of cellular metabolism, bifurcating from glycolysis to generate NADPH and the precursors for nucleotide biosynthesis.[1] Its dysregulation is implicated in numerous diseases, including cancer, making the accurate measurement of its activity paramount.[2] While ¹³C-glucose has been the gold standard for metabolic flux analysis (MFA) of the PPP, the complexity of glucose metabolism can sometimes lead to ambiguous labeling patterns.[3] D-Arabinose-¹³C presents an alternative approach, offering a more direct route to probe the non-oxidative branch of the PPP.

The Metabolic Journey of D-Arabinose: Entry into the Pentose Phosphate Pathway

Understanding the metabolic fate of D-arabinose is crucial for its application as a tracer. In various organisms, D-arabinose can be metabolized and funneled into the central carbon metabolism, intersecting with the PPP. While the precise pathway in mammalian cells is not as extensively characterized as in microorganisms, studies in bacteria and yeast provide a foundational understanding. In many organisms, D-arabinose is catabolized through a series of enzymatic reactions that ultimately connect to the PPP.[4]

For instance, in some bacteria, the metabolism of D-arabinose is initiated by an isomerase, followed by phosphorylation, leading to intermediates that can enter the central carbon metabolism.[4] In yeast, L-arabinose (the L-enantiomer) has been shown to be metabolized to D-xylulose-5-phosphate, a key intermediate of the non-oxidative PPP. While the exact entry point and enzymatic conversions for D-arabinose in mammalian cells require further elucidation, it is hypothesized to enter the non-oxidative branch of the PPP, providing a unique vantage point to study this segment of the pathway.

Experimental Protocols: A Roadmap for D-Arabinose-¹³C Tracer Studies

The successful implementation of D-Arabinose-¹³C as a metabolic tracer hinges on meticulous experimental design and execution. The following protocols provide a general framework that can be adapted to specific cell lines and research questions.

Cell Culture and Isotopic Labeling

This protocol outlines the steps for labeling cultured mammalian cells with D-Arabinose-¹³C.

Materials:

-

D-Arabinose-¹³C (isotopic purity > 98%)

-

Cell culture medium deficient in unlabeled D-arabinose

-

Dialyzed fetal bovine serum (if required)

-

Cell line of interest

-

Standard cell culture plastics and equipment

Procedure:

-

Cell Seeding: Seed cells at a density that will allow for sufficient growth during the labeling period without reaching over-confluence.

-

Adaptation (Optional): To minimize metabolic stress, adapt cells to a medium containing the same components as the labeling medium but with unlabeled D-arabinose for a period before the experiment.

-

Labeling Medium Preparation: Prepare the labeling medium by dissolving D-Arabinose-¹³C in the arabinose-free medium to the desired final concentration (e.g., 10 mM).

-

Labeling: Remove the standard or adaptation medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of D-Arabinose-¹³C. The optimal labeling time should be determined empirically to achieve isotopic steady state.

Metabolite Extraction

Rapid quenching and efficient extraction are critical to preserve the in vivo metabolic state.

Materials:

-

Ice-cold phosphate-buffered saline (PBS)

-

Quenching solution (e.g., 60% methanol in water, -80°C)

-

Extraction solvent (e.g., 80% methanol in water, -80°C)

Procedure:

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Add the ice-cold quenching solution to rapidly halt enzymatic activity.

-

Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

-

Extraction: Centrifuge the cell suspension at a low speed and discard the supernatant. Add the pre-chilled extraction solvent to the cell pellet, vortex thoroughly, and incubate at -80°C to facilitate cell lysis and metabolite extraction.

-

Clarification: Centrifuge the extract at high speed to pellet cell debris. Collect the supernatant containing the polar metabolites for analysis.

LC-MS/MS Analysis of Labeled Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of ¹³C-labeled metabolites.

Instrumentation and Method:

-

Chromatography: Hydrophilic interaction chromatography (HILIC) is often employed for the separation of polar metabolites like sugar phosphates.

-

Mass Spectrometry: A high-resolution mass spectrometer is essential to resolve the mass isotopologues resulting from ¹³C incorporation.

-

Detection Mode: Multiple Reaction Monitoring (MRM) in negative ionization mode is typically used for targeted quantification of PPP intermediates.

Data Presentation: Quantifying the Metabolic Flux

The primary output of a D-Arabinose-¹³C tracer experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data reveals the extent of ¹³C incorporation and can be used in metabolic flux analysis models to calculate the rates of reactions within the PPP.

Table 1: Representative Quantitative Data from an L-[2-¹³C]arabinose Tracer Study in Yeast

The following table presents a summary of the fractional ¹³C enrichment in key metabolites over time from a study using L-[2-¹³C]arabinose in Pichia guilliermondii. This data illustrates the type of quantitative information that can be obtained from such experiments.

| Time (min) | Fractional ¹³C Enrichment in Arabitol (C-1) | Fractional ¹³C Enrichment in Xylitol (C-2) | Fractional ¹³C Enrichment in Trehalose (C-1) |

| 5 | 0.05 ± 0.01 | 0.10 ± 0.02 | 0.02 ± 0.01 |

| 10 | 0.12 ± 0.02 | 0.25 ± 0.03 | 0.05 ± 0.01 |

| 20 | 0.28 ± 0.04 | 0.45 ± 0.05 | 0.12 ± 0.02 |

| 40 | 0.55 ± 0.06 | 0.70 ± 0.07 | 0.25 ± 0.03 |

Data adapted from a study on L-arabinose metabolism in yeast and is for illustrative purposes.

Visualizing the Flow: Pathways and Workflows

Diagrams are indispensable for conceptualizing the complex interplay of metabolic pathways and experimental procedures.

Caption: The Pentose Phosphate Pathway with the proposed entry of D-Arabinose-¹³C.

Caption: A streamlined workflow for D-Arabinose-¹³C metabolic flux analysis.

Conclusion: A Promising Frontier in Metabolic Research

D-Arabinose-¹³C offers a compelling alternative to traditional glucose tracers for dissecting the complexities of the Pentose Phosphate Pathway. Its potential to directly probe the non-oxidative branch provides a unique advantage for studying nucleotide synthesis and the intricate carbon-shuffling reactions of the PPP. While further research is needed to fully delineate its metabolic fate in mammalian cells, the methodologies and insights presented in this guide provide a solid foundation for researchers to explore the utility of D-Arabinose-¹³C in their own investigations. As our understanding of metabolic regulation in health and disease continues to expand, the development and application of novel isotopic tracers like D-Arabinose-¹³C will be instrumental in driving the next wave of discoveries.

References

Safeguarding Isotopic Integrity: A Technical Guide to the Storage and Stability of D-Arabinose-¹³C Powder

For Immediate Release

This technical guide provides an in-depth analysis of the best practices for the storage and stability assessment of D-Arabinose-¹³C powder, a critical isotopically labeled monosaccharide for researchers, scientists, and professionals in drug development. Ensuring the chemical and isotopic purity of this compound is paramount for its effective use as a tracer in metabolic studies and as an internal standard for quantitative analysis.

Recommended Storage and Handling

The stability of D-Arabinose-¹³C powder is contingent on meticulous storage and handling to prevent degradation. While specific recommendations from suppliers may vary, a synthesis of available data points to the following best practices.

Storage Conditions Summary:

| Parameter | Recommendation | Rationale |

| Temperature | Varies: Room Temperature (15-25°C) or Refrigerated (4°C)[1][2][3] | Lower temperatures generally slow down chemical degradation. Room temperature storage is acceptable if the environment is dry and protected from light. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen)[1] | Minimizes oxidation and reactions with atmospheric components. |

| Moisture | Store in a dry, well-ventilated place away from moisture[1] | D-Arabinose is hygroscopic; moisture can lead to clumping and accelerate degradation. |

| Light | Protect from light | Light can provide the energy for photo-degradation reactions. |

| Container | Tightly closed container | Prevents exposure to moisture and atmospheric contaminants. |

Handling Precautions:

-

Handle in a well-ventilated area to avoid dust formation.

-

Use appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety goggles.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Avoid contact with strong oxidizing agents, as they are incompatible with arabinose.

Potential Degradation Pathways

D-Arabinose-¹³C, as a reducing sugar, is susceptible to several degradation pathways, particularly under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Caption: Key degradation routes for D-Arabinose-¹³C.

The primary degradation pathways include:

-

Acid-Catalyzed Degradation: In acidic conditions, particularly with heat, D-arabinose can dehydrate to form furfural and other related products.

-

Maillard Reaction: This non-enzymatic browning reaction occurs between the aldehyde group of D-arabinose and amino groups of amino acids, peptides, or proteins. It is accelerated by heat and neutral to slightly alkaline pH.

-

Alkaline Degradation: In basic solutions, D-arabinose can undergo enolization and isomerization, leading to a complex mixture of other sugars and organic acids.

Experimental Protocols for Stability Assessment

To assess the stability of D-Arabinose-¹³C powder, forced degradation studies are recommended. These studies involve subjecting the powder to various stress conditions to identify potential degradation products and validate the stability-indicating power of analytical methods.

Caption: Workflow for assessing D-Arabinose-¹³C stability.

Forced Degradation Protocol (General)

-

Sample Preparation: Prepare solutions of D-Arabinose-¹³C in water or a suitable buffer at a known concentration.

-

Stress Conditions: Expose the solutions to the following conditions for a defined period (e.g., 24, 48, 72 hours):

-

Acidic: 0.1 M HCl at 60°C.

-

Alkaline: 0.1 M NaOH at 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: 60°C (in a neutral solution).

-

Photolytic: Expose to UV light (e.g., 254 nm) at room temperature.

-

-

Neutralization: After the stress period, neutralize the acidic and alkaline samples.

-

Analysis: Analyze the stressed samples, along with a control sample (unstressed), using the analytical methods described below.

Stability-Indicating Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a primary technique for separating and quantifying the parent compound and its degradation products.

-

Methodology:

-

Column: A reversed-phase C18 column is often suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01% H₂SO₄) and an organic solvent (e.g., acetonitrile or methanol) can be used.

-

Detection:

-

UV-Vis Detector: Useful for detecting degradation products with chromophores, such as furfural (detection at ~276-284 nm).

-

Refractive Index Detector (RID): Can detect non-chromophoric compounds like sugars.

-

Mass Spectrometry (MS): Provides mass information for the identification of unknown degradation products.

-

-

Quantification: The percentage of degradation can be calculated by comparing the peak area of D-Arabinose-¹³C in the stressed samples to the control.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is a powerful technique for the analysis of volatile derivatives of monosaccharides and their degradation products.

-

Methodology:

-

Derivatization: D-Arabinose and its degradation products are typically non-volatile and require derivatization (e.g., silylation or acetylation) to increase their volatility.

-

GC Separation: A capillary column (e.g., DB-5) is used to separate the derivatized compounds.

-

MS Detection: The mass spectrometer fragments the molecules, providing a characteristic fragmentation pattern for identification.

-

Analysis: The presence of new peaks in the chromatograms of stressed samples indicates degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed structural information about the molecule in solution and can be used to identify and quantify degradation products without derivatization.

-

Methodology:

-

Sample Preparation: Dissolve the D-Arabinose-¹³C powder in a suitable deuterated solvent (e.g., D₂O).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra. The ¹³C label will result in a distinct signal.

-

Analysis: The appearance of new signals or changes in the chemical shifts and coupling constants of the existing signals in the spectra of stressed samples can indicate degradation. Quantification can be achieved by integrating the signals corresponding to the parent compound and the degradation products.

-

Metabolic Pathways Involving D-Arabinose

D-Arabinose-¹³C is utilized in metabolic studies to trace its conversion through various biochemical pathways. A key pathway is its relationship with the Pentose Phosphate Pathway (PPP).

Caption: Overview of D-Arabinose's metabolic context.

In eukaryotes, D-glucose can be converted to D-arabinose via the pentose phosphate pathway. In some bacteria like E. coli, a specific catabolic pathway for D-arabinose exists, converting it to D-ribulose, which is then phosphorylated and cleaved into intermediates that enter central metabolism. The use of D-Arabinose-¹³C allows for the tracing of the ¹³C label through these and other interconnected pathways.

Conclusion

The integrity of D-Arabinose-¹³C powder is essential for its application in research. By adhering to the recommended storage and handling guidelines, researchers can minimize the risk of degradation. Furthermore, the implementation of robust stability-indicating analytical methods, informed by an understanding of potential degradation pathways, will ensure the accuracy and reliability of experimental data. This guide provides a comprehensive framework for maintaining the quality and stability of this invaluable research tool.

References

Methodological & Application

Application Notes and Protocols for D-Arabinose-¹³C Metabolic Flux Analysis (MFA) Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C is a powerful technique to elucidate the intricate network of metabolic reactions within a cell. By tracing the path of ¹³C-labeled substrates, researchers can quantify the rates (fluxes) of individual metabolic pathways. This provides a detailed snapshot of cellular physiology, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocessing.

D-arabinose, a pentose sugar, is a component of various biopolymers and has metabolic pathways that can intersect with central carbon metabolism. Understanding the flux through D-arabinose metabolic pathways can be critical in fields such as microbiology, oncology, and drug development. These application notes provide a comprehensive guide to designing and executing D-arabinose-¹³C MFA experiments.

Key Concepts in ¹³C-MFA

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate (in this case, D-arabinose) into a biological system and measuring the incorporation of ¹³C into downstream metabolites. The distribution of ¹³C isotopes in these metabolites, known as mass isotopomer distributions (MIDs), is measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These MIDs, along with measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are then used in a computational model to estimate intracellular metabolic fluxes.[2]

Experimental Design Considerations

A successful ¹³C-MFA experiment hinges on careful planning and execution. Key considerations include:

-

Choice of ¹³C-labeled D-arabinose: The position of the ¹³C label(s) on the D-arabinose molecule is critical. Uniformly labeled D-arabinose ([U-¹³C₅]-D-arabinose) is often a good starting point for a broad overview of metabolism. Position-specific labeled D-arabinose can provide more detailed information about specific pathways.

-

Isotopic Steady State: It is crucial to ensure that the intracellular metabolites have reached an isotopic steady state, where the labeling patterns of metabolites are no longer changing over time. The time required to reach this state depends on the organism's growth rate and the turnover rates of the metabolite pools.

-

Analytical Method: GC-MS is a commonly used technique for MFA due to its high sensitivity and ability to resolve isotopomers of derivatized metabolites.[3] LC-MS/MS is another powerful tool, particularly for non-volatile or thermally labile metabolites.[1]

-

Metabolic Model: A well-defined metabolic model of the organism under study is essential for interpreting the labeling data and calculating fluxes.

Signaling Pathways and Metabolic Routes

The metabolic fate of D-arabinose can vary between different organisms.

Bacterial D-Arabinose Metabolism

In many bacteria, such as Escherichia coli, D-arabinose is catabolized and enters the central carbon metabolism via the pentose phosphate pathway (PPP).[4] The initial steps involve the conversion of D-arabinose to D-ribulose-5-phosphate, a key intermediate of the PPP.

Fungal D-Arabinose Metabolism

In fungi, the metabolism of arabinose also leads to the pentose phosphate pathway, but it follows a series of reduction and oxidation steps. L-arabinose metabolism is more extensively studied in fungi, and it is believed that D-arabinose can enter a similar pathway.

Mycobacterial D-Arabinose Biosynthesis

Interestingly, in mycobacteria, D-arabinose is synthesized as a key component of the cell wall arabinogalactan. The biosynthetic pathway starts from intermediates of the pentose phosphate pathway.

References

Sample preparation for D-Arabinose-13C based metabolomics

Application Note & Protocol

Topic: Sample Preparation for D-Arabinose-¹³C Based Metabolomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing using compounds like ¹³C-labeled D-arabinose is a powerful technique in metabolomics to elucidate the activity of metabolic pathways.[1][2] D-arabinose, a pentose sugar, is a key structural component in the cell walls of certain bacteria, such as Mycobacterium tuberculosis, and is also involved in the metabolism of various other organisms.[3] Tracking the incorporation of ¹³C from D-arabinose into downstream metabolites allows for the quantitative analysis of metabolic fluxes and the identification of active pathways.[1][2]

The accuracy and reproducibility of ¹³C-based metabolomics studies are critically dependent on robust and consistent sample preparation. Key steps include efficient quenching of metabolic activity to preserve the metabolic state of the cells at the time of collection, complete extraction of intracellular metabolites, and appropriate derivatization to make non-volatile compounds like sugars amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document provides detailed protocols for the entire sample preparation workflow, from cell labeling to derivatization, tailored for D-arabinose-¹³C based metabolomics.

Metabolic Fate of D-Arabinose

In many bacteria, D-arabinose is catabolized by enzymes that are also involved in L-fucose metabolism. The pathway typically involves isomerization to D-ribulose, phosphorylation to D-ribulose-1-phosphate, and subsequent cleavage by an aldolase into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters glycolysis, while the labeled carbon can also be traced through the Pentose Phosphate Pathway (PPP), a central hub of cellular metabolism. Understanding this pathway is crucial for interpreting ¹³C labeling patterns.

Experimental Workflow Overview

The sample preparation workflow is a multi-step process designed to accurately capture a snapshot of cellular metabolism. It begins with labeling cells with the ¹³C-tracer, followed by rapid metabolic quenching, extraction of metabolites, and chemical derivatization to prepare the sample for GC-MS analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and ¹³C Labeling

This protocol outlines the general procedure for labeling suspension cell cultures with D-Arabinose-¹³C.

-

Cell Growth: Culture cells under desired experimental conditions to the mid-exponential growth phase. Ensure consistent and reproducible growth conditions across all replicates.

-

Medium Exchange: Centrifuge the cell suspension to pellet the cells. Remove the supernatant (old medium) and resuspend the cell pellet in fresh, pre-warmed medium containing the desired concentration of D-Arabinose-¹³C as the primary carbon source.

-

Labeling Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. The incubation time should be sufficient to achieve a metabolic and isotopic steady state.

-

Sampling: At the designated time point, rapidly withdraw a precise volume of the cell suspension for immediate metabolic quenching.

| Parameter | Recommended Value | Notes |

| Cell Density | Mid-exponential phase | Ensures active metabolism. |

| D-Arabinose-¹³C | Varies by experiment | Concentration should be optimized. |

| Incubation Time | Varies (e.g., 2-48 hours) | Must be long enough to reach isotopic steady state. |

| Sample Volume | 1-5 mL | Depends on cell density and analytical sensitivity. |

Protocol 2: Metabolic Quenching and Metabolite Extraction

This crucial step halts all enzymatic reactions, preserving the intracellular metabolite concentrations at the moment of sampling.

-

Prepare Quenching Solution: Prepare a 60% methanol solution in 0.85% (w/v) ammonium bicarbonate and cool it to -40°C.

-

Quenching: Rapidly transfer the cell suspension sample (from Protocol 1, Step 4) into the ice-cold quenching solution. The volume ratio should be sufficient to drop the temperature immediately (e.g., 1:9 sample to quenching solution).

-

Cell Lysis & Extraction:

-

Centrifuge the quenched sample at high speed (e.g., >13,000 rpm) at 4°C to pellet the cell debris.

-

Collect the supernatant, which contains the extracted metabolites.

-

For a two-phase extraction, resuspend the pellet in an ice-cold extraction solvent (e.g., a chloroform/methanol/water mixture) to separate polar and non-polar metabolites.

-

-

Drying: Lyophilize or use a centrifugal evaporator to dry the metabolite extract completely. Store the dried extract at -80°C until derivatization.

| Parameter | Recommended Value | Notes |

| Quenching Solution | 60% Methanol / 0.85% NH₄HCO₃ | Pre-chilled to -40°C. |

| Sample:Solution Ratio | 1:9 (v/v) | Ensures rapid and effective quenching. |

| Centrifugation | >13,000 rpm, 4°C, 10-30 min | To pellet cell debris. |

| Storage | -80°C | For long-term stability of dried extracts. |

Protocol 3: Sample Derivatization for GC-MS Analysis

Sugars like arabinose are polar and non-volatile, making them unsuitable for direct GC-MS analysis. A two-step derivatization process involving methoximation followed by silylation is commonly used to increase their volatility.

-

Methoximation:

-

Add 200 µL of methoxyamine hydrochloride in pyridine (40 mg/mL) to the dried metabolite extract.

-

Vortex thoroughly to ensure the pellet is fully dissolved.

-

Incubate the mixture at 37°C for 90 minutes with shaking. This step stabilizes carbonyl groups and prevents ring formation.

-

-

Silylation:

-

Add 80-100 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).

-

Incubate at 37°C for 30-60 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

-

-

Analysis: The sample is now ready for injection into the GC-MS system. Note that TMS derivatives can be sensitive to moisture and may degrade over time.

| Parameter | Reagent & Conditions | Purpose |

| Step 1: Methoximation | 200 µL of 40 mg/mL Methoxyamine HCl in Pyridine. Incubate at 37°C for 90 min. | Protects carbonyl groups and reduces isomers. |

| Step 2: Silylation | 80-100 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30-60 min. | Replaces polar -OH groups with non-polar TMS groups. |

Key Considerations and Troubleshooting

-

Contamination: Avoid external sources of contamination, such as dust, plasticizers, or detergents. Use high-purity solvents and reagents and work in a clean environment.

-

Incomplete Derivatization: The presence of excessive or tailing peaks in the chromatogram may indicate incomplete derivatization. Ensure the sample is completely dry before adding reagents, as moisture can inhibit the reaction.

-

Multiple Peaks: It is common for a single sugar to produce multiple chromatographic peaks due to the formation of different anomers or isomers during derivatization.

-

Normalization: To account for variations in sample amount, normalize the data to an internal standard (spiked in before extraction) or to a measure of biomass, such as total protein or DNA content.

-

Quality Control (QC): Prepare a QC sample by pooling a small aliquot from each experimental sample. Inject the QC sample periodically throughout the analytical run to monitor the stability and performance of the GC-MS instrument.

References

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 3. benchchem.com [benchchem.com]

Application Notes and Protocols for Tracing Carbon Flow in Yeast Metabolism Using D-Arabinose-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantify the rates of metabolic reactions within a cell.[1][2][3] By providing a ¹³C-labeled substrate, researchers can trace the path of carbon atoms through the metabolic network, providing a detailed snapshot of cellular physiology. This application note provides a framework for using D-Arabinose-¹³C to trace carbon flow in yeast, particularly focusing on its entry into the central carbon metabolism.

It is important to note that while the metabolism of L-arabinose in yeast has been studied, the pathways for D-arabinose utilization are less characterized. The protocols and pathways presented here are based on current enzymatic evidence and general principles of ¹³C-MFA.

Proposed D-Arabinose Metabolic Pathway in Yeast

Based on existing literature, a plausible metabolic pathway for D-arabinose in yeast, such as Saccharomyces cerevisiae and Candida albicans, involves its conversion to D-ribulose-5-phosphate, an intermediate of the Pentose Phosphate Pathway (PPP).[4][5] This conversion is thought to occur via the following steps:

-

Reduction of D-arabinose to D-arabitol: This step is catalyzed by an aldose reductase.

-

Oxidation of D-arabitol to D-ribulose: This reaction is carried out by D-arabitol dehydrogenase.

-

Phosphorylation of D-ribulose to D-ribulose-5-phosphate: This step, catalyzed by a kinase, allows the carbon from D-arabinose to enter the central carbon metabolism through the PPP.

The following diagram illustrates this proposed pathway.

Figure 1. Proposed metabolic pathway for D-arabinose utilization in yeast.

Experimental Design and Workflow

A typical ¹³C-MFA experiment involves several key stages, from initial cell culture to the final data analysis. The general workflow is depicted below.

Figure 2. General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Protocols

Protocol 1: Yeast Culture and Labeling

This protocol describes the cultivation of yeast in a chemically defined medium with D-Arabinose-¹³C as the sole carbon source to achieve a metabolic and isotopic steady state.

-

Prepare a chemically defined medium: A minimal medium (e.g., Yeast Nitrogen Base without amino acids) is recommended to avoid interference from other carbon sources.

-

Prepare the carbon source: Prepare a sterile stock solution of D-Arabinose-¹³C (e.g., uniformly labeled [U-¹³C₅]D-Arabinose). The final concentration in the medium will depend on the yeast species and experimental goals, typically ranging from 1 to 2% (w/v).

-

Inoculation and pre-culture: Inoculate a single yeast colony into a pre-culture medium containing unlabeled D-arabinose and grow overnight.

-

Main culture: Inoculate the main culture containing D-Arabinose-¹³C with the pre-culture to a starting OD₆₀₀ of approximately 0.1.

-

Cultivation: Grow the cells at the optimal temperature and shaking speed for the specific yeast strain. Monitor cell growth by measuring OD₆₀₀.

-

Harvesting: Harvest the cells during the mid-exponential growth phase to ensure metabolic activity is at a steady state. This is typically after at least 5-7 doublings.

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

-

Quenching: Quickly transfer a known volume of the cell culture into a quenching solution (e.g., -40°C methanol) to instantly stop metabolic activity.

-

Centrifugation: Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.

-

Washing: Wash the cell pellet with the cold quenching solution to remove any remaining extracellular labeled substrate.

-

Extraction: Resuspend the cell pellet in an extraction solvent (e.g., a mixture of chloroform, methanol, and water) to lyse the cells and solubilize the metabolites.

-

Phase Separation: Separate the polar (containing central carbon metabolites) and non-polar phases by centrifugation.

-

Drying: Evaporate the solvent from the polar phase under vacuum. The dried extracts can be stored at -80°C until analysis.

Protocol 3: Analysis of Labeling Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used to determine the mass isotopomer distributions of metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for this purpose.

For GC-MS Analysis:

-

Derivatization: The dried metabolite extracts need to be derivatized to make them volatile for GC analysis. A common method is silylation.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the incorporation of ¹³C.

For LC-MS/MS Analysis:

-

Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The liquid chromatograph separates the metabolites, and the tandem mass spectrometer provides high sensitivity and selectivity for quantifying mass isotopomers.

Protocol 4: Metabolic Flux Analysis

The calculation of metabolic fluxes from the mass isotopomer data requires specialized software and a metabolic model of the organism.

-

Metabolic Model: A stoichiometric model of the central carbon metabolism of the yeast strain is required.

-

Data Input: The experimentally determined mass isotopomer distributions of key metabolites (e.g., proteinogenic amino acids, organic acids) are used as input for the software.

-

Flux Calculation: The software uses iterative algorithms to find the set of metabolic fluxes that best explain the observed labeling patterns.

-

Statistical Analysis: A statistical analysis is performed to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Data Presentation

The quantitative data obtained from a ¹³C-MFA experiment should be presented in a clear and structured manner. The following tables are illustrative examples of how the data can be organized.

Table 1: Illustrative Mass Isotopomer Distributions of Key Metabolites. This table shows the fractional abundance of different mass isotopomers for selected metabolites.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Pyruvate | 0.10 | 0.15 | 0.50 | 0.25 | - | - |

| α-Ketoglutarate | 0.05 | 0.10 | 0.20 | 0.30 | 0.35 | - |

| Fructose-6-P | 0.02 | 0.08 | 0.15 | 0.25 | 0.30 | 0.20 |

| Alanine | 0.12 | 0.18 | 0.45 | 0.25 | - | - |

| Glutamate | 0.06 | 0.11 | 0.22 | 0.28 | 0.33 | - |

Table 2: Illustrative Metabolic Flux Ratios. This table presents the relative fluxes at key branch points in the metabolic network.

| Flux Ratio | Description | Value |

| PPP / Glycolysis | Flux through Pentose Phosphate Pathway vs. Glycolysis | 0.35 |

| Anaplerosis / TCA cycle | Flux into the TCA cycle from pyruvate vs. through citrate synthase | 0.20 |

| Serine synthesis from Glycolysis | Fraction of serine synthesized from 3-phosphoglycerate | 0.85 |

Table 3: Illustrative Absolute Metabolic Fluxes. This table shows the calculated absolute fluxes through the central carbon metabolism, normalized to the D-arabinose uptake rate.

| Reaction | Pathway | Relative Flux (D-Arabinose uptake = 100) |

| D-Arabinose uptake | Uptake | 100 |

| D-Ribulose-5-P formation | D-Arabinose Catabolism | 98 |

| Glucose-6-P dehydrogenase | Pentose Phosphate Pathway | 34 |

| Phosphofructokinase | Glycolysis | 64 |

| Pyruvate kinase | Glycolysis | 128 |

| Pyruvate carboxylase | Anaplerosis | 25 |

| Citrate synthase | TCA Cycle | 55 |

Troubleshooting and Considerations

-

Incomplete Labeling: Ensure that the cells have reached an isotopic steady state by growing them for a sufficient number of generations in the labeled medium.

-

Metabolite Degradation: Keep samples cold during extraction and processing to minimize enzymatic degradation of metabolites.

-

Co-eluting Peaks: Optimize the GC or LC method to ensure good separation of all metabolites of interest.

-

Metabolic Model Accuracy: The accuracy of the calculated fluxes depends on the completeness and correctness of the metabolic model used.

-